molecular formula C13H17N3O3 B12620007 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid CAS No. 919771-92-9

4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid

Katalognummer: B12620007
CAS-Nummer: 919771-92-9
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: ODXYHSPFFJUBPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid is a chemical compound with a complex structure that includes an aminoethyl group, a carbamoyl group, and a butenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-nitroaniline: This can be achieved through the nitration of aniline.

    Reduction of 4-nitroaniline: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the carbamoyl group: The amino group is reacted with an appropriate carbamoyl chloride to form the carbamoyl derivative.

    Coupling with butenoic acid: The final step involves coupling the carbamoyl derivative with butenoic acid under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{4-[(2-Aminoethyl)carbamoyl]phenyl}but-2-enoic acid
  • 4-{4-[(2-Aminoethyl)carbamoyl]anilino}butanoic acid

Uniqueness

4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

919771-92-9

Molekularformel

C13H17N3O3

Molekulargewicht

263.29 g/mol

IUPAC-Name

4-[4-(2-aminoethylcarbamoyl)anilino]but-2-enoic acid

InChI

InChI=1S/C13H17N3O3/c14-7-9-16-13(19)10-3-5-11(6-4-10)15-8-1-2-12(17)18/h1-6,15H,7-9,14H2,(H,16,19)(H,17,18)

InChI-Schlüssel

ODXYHSPFFJUBPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NCCN)NCC=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.